molecular formula C10H12O3 B12328497 Methyl 3-hydroxy-2,4-dimethylbenzoate

Methyl 3-hydroxy-2,4-dimethylbenzoate

Cat. No.: B12328497
M. Wt: 180.20 g/mol
InChI Key: AGONCIAHEMIWEC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-2,4-dimethylbenzoate.

    Reduction: The compound can be reduced to form methyl 3-hydroxy-2,4-dimethylbenzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 3-oxo-2,4-dimethylbenzoate.

    Reduction: Methyl 3-hydroxy-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has an additional hydroxyl group, which can influence its reactivity and applications.

    Methyl 4-hydroxy-3,5-dimethylbenzoate: The position of the hydroxyl and methyl groups differs, affecting its chemical properties and uses.

Uniqueness: Methyl 3-hydroxy-2,4-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be suitable.

Biological Activity

Methyl 3-hydroxy-2,4-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H12O3
  • Functional Groups : Hydroxyl group (-OH) at position 3, methyl groups (-CH3) at positions 2 and 4 on the benzene ring.

This unique arrangement of functional groups enhances its reactivity and biological properties, allowing for various interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by free radicals.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens. Its efficacy has been tested against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to inhibition or activation of metabolic processes.

In Vitro Studies

Table 1 summarizes the results from various in vitro studies assessing the biological activity of this compound:

Study Pathogen/Cell Line Activity MIC (µM)
Antimicrobial AssayMRSAInhibition of growth20.0
Antioxidant ActivityHuman Cell LinesReduction of oxidative stressIC50 < 50
Enzyme InhibitionVarious Metabolic EnzymesModulation of enzyme activityNot specified

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a recent study published in Marine Drugs, this compound demonstrated significant antimicrobial activity against MRSA with a minimum inhibitory concentration (MIC) of 20 µM. This suggests its potential as a therapeutic agent against resistant bacterial strains .
  • Antioxidant Properties : A study indicated that the compound effectively reduced oxidative stress markers in human cell lines, showcasing its potential for therapeutic applications in conditions associated with oxidative damage .

Pharmacokinetics

Current research on the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound is limited. However, preliminary data suggest that its solubility and stability may vary significantly depending on environmental factors such as pH and solvent composition.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5,11H,1-3H3

InChI Key

AGONCIAHEMIWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)O

Origin of Product

United States

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